1-(4-Fluorophenyl)-2-({5-[3-(piperidine-1-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one
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Overview
Description
1-(4-Fluorophenyl)-2-({5-[3-(piperidine-1-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one is a complex organic compound featuring a fluorophenyl group, a piperidine sulfonyl moiety, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-2-({5-[3-(piperidine-1-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the Piperidine Sulfonyl Group: This step involves sulfonylation of a piperidine derivative, often using sulfonyl chlorides in the presence of a base.
Coupling Reactions: The final step involves coupling the oxadiazole intermediate with the fluorophenyl ethanone derivative, typically using a thiol-based coupling reagent under mild conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-2-({5-[3-(piperidine-1-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, which may reduce the oxadiazole ring or the sulfonyl group.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, under basic conditions or with catalysts.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced oxadiazole derivatives, desulfonylated products.
Substitution Products: Amino or thiol-substituted derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology: In biological research, it is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.
Medicine: The compound is investigated for its potential therapeutic applications, including as an anti-inflammatory, antimicrobial, or anticancer agent, due to its unique structural features.
Industry: In the industrial sector, it may be used in the development of new materials with specific electronic or optical properties, leveraging the unique characteristics of the oxadiazole and fluorophenyl groups.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-2-({5-[3-(piperidine-1-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the oxadiazole ring can participate in hydrogen bonding or π-π stacking interactions. The piperidine sulfonyl group may contribute to solubility and bioavailability.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-2-({5-[3-(piperidine-1-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one: Similar structure but with a chlorine atom instead of fluorine.
1-(4-Methylphenyl)-2-({5-[3-(piperidine-1-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one: Similar structure but with a methyl group instead of fluorine.
Uniqueness: The presence of the fluorine atom in 1-(4-Fluorophenyl)-2-({5-[3-(piperidine-1-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one can significantly alter its electronic properties, potentially enhancing its biological activity and stability compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
1-(4-fluorophenyl)-2-[[5-(3-piperidin-1-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O4S2/c22-17-9-7-15(8-10-17)19(26)14-30-21-24-23-20(29-21)16-5-4-6-18(13-16)31(27,28)25-11-2-1-3-12-25/h4-10,13H,1-3,11-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTIIFHFJQGYCSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=NN=C(O3)SCC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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